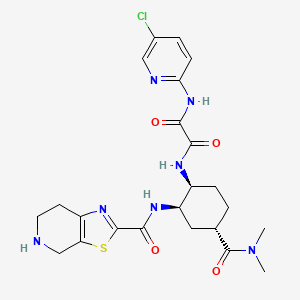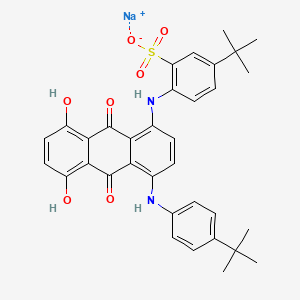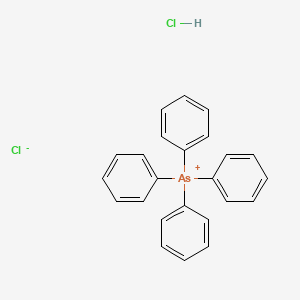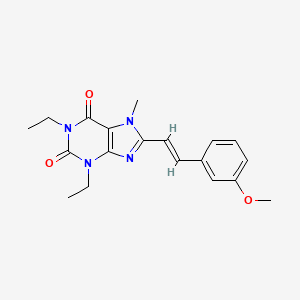
(E)-1,3-Diethyl-8-(3-methoxystyryl)-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-二乙基-8-(3-甲氧基苯乙烯基)-7-甲基黄嘌呤是一种属于黄嘌呤类化合物的合成化合物。黄嘌呤类化合物以其兴奋作用而闻名,主要归因于它们对中枢神经系统的作用。
准备方法
合成路线和反应条件
(E)-1,3-二乙基-8-(3-甲氧基苯乙烯基)-7-甲基黄嘌呤的合成通常涉及 1,3-二乙基-7-甲基黄嘌呤与合适的甲氧基苯乙烯前体反应。该反应通常在受控条件下进行,以确保形成所需的 (E)-异构体。该合成中常用的试剂包括强碱和溶剂,如二甲基亚砜或四氢呋喃。反应温度和时间是需要优化的关键参数,以实现高产率。
工业生产方法
(E)-1,3-二乙基-8-(3-甲氧基苯乙烯基)-7-甲基黄嘌呤的工业生产可能涉及使用自动化反应器和连续流动系统的规模化合成。这些方法确保产品质量一致和高产出。使用催化剂和先进的纯化技术,例如色谱法,可以进一步提高生产过程的效率。
化学反应分析
反应类型
(E)-1,3-二乙基-8-(3-甲氧基苯乙烯基)-7-甲基黄嘌呤会发生各种化学反应,包括:
氧化: 甲氧基苯乙烯基可以被氧化形成相应的醛或羧酸。
还原: 还原反应可以将甲氧基苯乙烯基转化为甲氧基乙基。
取代: 该化合物可以发生亲核取代反应,特别是在甲氧基苯乙烯基上。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用以实现取代。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,甲氧基苯乙烯基的氧化可以产生甲氧基苯甲醛或甲氧基苯甲酸,而还原可以产生甲氧基乙基衍生物。
科学研究应用
(E)-1,3-二乙基-8-(3-甲氧基苯乙烯基)-7-甲基黄嘌呤在科学研究中有多种应用:
化学: 它被用作模型化合物来研究黄嘌呤衍生物的反应性和它们与各种试剂的相互作用。
生物学: 该化合物正在研究其对细胞信号通路和酶抑制的潜在影响。
医学: 研究正在探索其作为治疗剂的潜力,特别是在神经系统疾病的治疗中,因为它具有兴奋作用。
工业: 它用于开发新材料以及作为合成其他复杂分子的前体。
作用机制
(E)-1,3-二乙基-8-(3-甲氧基苯乙烯基)-7-甲基黄嘌呤的作用机制涉及它与中枢神经系统中的腺苷受体相互作用。通过阻断这些受体,该化合物阻止了腺苷的抑制作用,从而导致神经元活动和警觉性增加。此外,它可能会抑制参与神经递质降解的某些酶,从而进一步增强其兴奋作用。
相似化合物的比较
类似化合物
- (E)-1,3-二乙基-8-(2-甲氧基苯乙烯基)黄嘌呤
- 2-吡啶基二甲基[(E)-3-甲氧基苯乙烯基]硅烷
独特性
(E)-1,3-二乙基-8-(3-甲氧基苯乙烯基)-7-甲基黄嘌呤的独特性在于其在黄嘌呤核心上的特定取代模式,赋予了其独特的化学和生物学性质。与类似化合物相比,它可能在生物系统中表现出不同的反应性和效力,使其成为目标研究和应用的宝贵化合物。
属性
CAS 编号 |
155271-33-3 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)11-10-13-8-7-9-14(12-13)26-4/h7-12H,5-6H2,1-4H3/b11-10+ |
InChI 键 |
GCQNNBDLJOCODU-ZHACJKMWSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


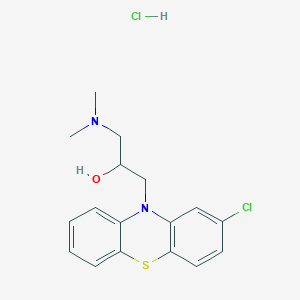


![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
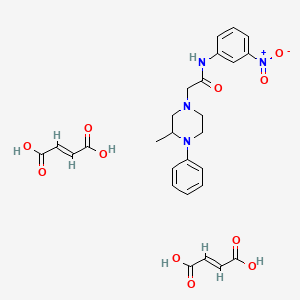


![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
